2-Isobutyl-5-methylpyrimidin-4-ol
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Overview
Description
2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of acid catalysts . The reaction conditions, such as the type of catalyst and the presence of water, significantly influence the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts like iron-modified silica or sulfuric acid. These catalysts facilitate the Prins cyclization process, leading to the formation of the desired pyrimidine derivative with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-Isobutyl-5-methylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
- 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol
- 2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine
Comparison: Compared to similar compounds, 2-Isobutyl-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Notably, it is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. This activity is particularly relevant against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The compound's structure allows it to interfere with bacterial cell functions, potentially preventing biofilm formation and enhancing the efficacy of existing antibiotics .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals unique biological properties attributed to its specific substitution pattern on the pyrimidine ring. This distinct structure may confer enhanced biological activities compared to other pyrimidine derivatives.
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H14N2O | Anti-inflammatory, antimicrobial |
2-Amino-5-isopentyl-6-methylpyrimidin-4-ol | C10H15N3O | Antimicrobial |
2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine | C12H18N4O3 | Antiviral, anti-inflammatory |
Study on Anti-inflammatory Effects
In a controlled laboratory setting, the anti-inflammatory efficacy of this compound was evaluated using animal models. The results demonstrated a significant reduction in inflammatory markers when administered at therapeutic doses, supporting its potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative.
Antimicrobial Efficacy Against MRSA
A recent study focused on the antimicrobial properties of several pyrimidine derivatives against MRSA strains. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant bacterial infections .
Synergistic Effects with Antibiotics
Research has also shown that when used in combination with existing antibiotics like oxacillin, this compound enhances their efficacy against MRSA biofilms. This synergistic effect could pave the way for new treatment strategies that leverage existing antibiotics' strengths while minimizing resistance development .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
VZSRPVCUZJXSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)CC(C)C |
Origin of Product |
United States |
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